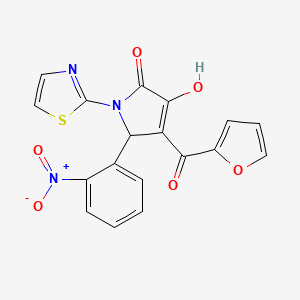
1-(Prop-2-en-1-ylsulfanyl)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Decylsulfanyl)-1-propene is an organic compound characterized by the presence of a decylsulfanyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decylsulfanyl)-1-propene typically involves the reaction of 1-bromo-3-propene with decanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the thiol group. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the bromoalkene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(Decylsulfanyl)-1-propene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Decylsulfanyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the propene moiety can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Decylpropane.
Substitution: Various substituted propene derivatives.
Scientific Research Applications
3-(Decylsulfanyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of sulfur-containing compounds and their biological activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Decylsulfanyl)-1-propene depends on the specific application and reaction it undergoes. In general, the compound can interact with various molecular targets through its reactive double bond and sulfur atom. For example, in oxidation reactions, the sulfur atom can form sulfoxides or sulfones, which may exhibit different chemical and biological properties compared to the parent compound.
Comparison with Similar Compounds
Similar Compounds
3-(Decyloxy)-1-propene: Similar structure but with an oxygen atom instead of sulfur.
3-(Decylamino)-1-propene: Contains an amino group instead of sulfur.
3-(Decylthio)-1-propene: Similar sulfur-containing compound with a different alkyl chain length.
Uniqueness
3-(Decylsulfanyl)-1-propene is unique due to the presence of the decylsulfanyl group, which imparts distinct chemical and physical properties. The sulfur atom can participate in various reactions, making the compound versatile for different applications. Additionally, the long decyl chain provides hydrophobic characteristics, which can influence the compound’s solubility and interactions with other molecules.
Properties
Molecular Formula |
C13H26S |
|---|---|
Molecular Weight |
214.41 g/mol |
IUPAC Name |
1-prop-2-enylsulfanyldecane |
InChI |
InChI=1S/C13H26S/c1-3-5-6-7-8-9-10-11-13-14-12-4-2/h4H,2-3,5-13H2,1H3 |
InChI Key |
QIEFEBYHWGTBMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 4-[2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-](/img/structure/B11061592.png)
![(Z)-7-(2-chlorophenyl)-10-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-7,10-dihydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9(6H)-one](/img/structure/B11061593.png)
![3-(3-fluorophenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061598.png)
![ethyl 4-[({4-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11061606.png)
![Methyl 2-benzyl-7-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11061624.png)
![N-(2-aminoethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11061626.png)
![1-(4-Fluorophenyl)-N~2~-(2-methylphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11061633.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B11061634.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrazine-2-carbohydrazide](/img/structure/B11061647.png)
![2-Amino-1-(3,5-dichlorophenyl)-2',5-dioxo-1'-prop-2-YN-1-YL-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-B]pyridine-4,3'-indole]-3-carbonitrile](/img/structure/B11061655.png)

![3-(5-Bromo-2-fluorophenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061669.png)
![1-(furan-2-ylmethyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11061679.png)
![(4Z)-5-methyl-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(1H-tetrazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11061683.png)
